molecular formula C14H12ClNO B14543057 (5-Amino-2-chlorophenyl)(4-methylphenyl)methanone CAS No. 62261-31-8

(5-Amino-2-chlorophenyl)(4-methylphenyl)methanone

Cat. No.: B14543057
CAS No.: 62261-31-8
M. Wt: 245.70 g/mol
InChI Key: XAQNFPRWXRQQDG-UHFFFAOYSA-N
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Description

(5-Amino-2-chlorophenyl)(4-methylphenyl)methanone is an organic compound with the molecular formula C14H12ClNO. It is a member of the benzophenone family, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and material sciences.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Amino-2-chlorophenyl)(4-methylphenyl)methanone typically involves the reaction of 5-amino-2-chlorobenzoyl chloride with 4-methylphenyl magnesium bromide. The reaction is carried out in an anhydrous environment to prevent hydrolysis of the reactants. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated purification systems are common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(5-Amino-2-chlorophenyl)(4-methylphenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino and chloro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are employed for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Various substituted benzophenone derivatives.

Scientific Research Applications

(5-Amino-2-chlorophenyl)(4-methylphenyl)methanone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (5-Amino-2-chlorophenyl)(4-methylphenyl)methanone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2-Amino-5-chlorophenyl)(4-chlorophenyl)methanone
  • (5-Amino-1-(4-chlorophenyl)-1H-pyrazol-4-yl)(4-methylphenyl)methanone
  • (2-Amino-5-chlorophenyl)(2-chlorophenyl)methanone

Uniqueness

(5-Amino-2-chlorophenyl)(4-methylphenyl)methanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

62261-31-8

Molecular Formula

C14H12ClNO

Molecular Weight

245.70 g/mol

IUPAC Name

(5-amino-2-chlorophenyl)-(4-methylphenyl)methanone

InChI

InChI=1S/C14H12ClNO/c1-9-2-4-10(5-3-9)14(17)12-8-11(16)6-7-13(12)15/h2-8H,16H2,1H3

InChI Key

XAQNFPRWXRQQDG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)N)Cl

Origin of Product

United States

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